Gem-Difluoro Azepane vs. Methylene Azepane: Conformational Bias and Metabolic Stability Advantage Conferred by 4,4-F₂ Substitution
Geminal difluoro substitution at the 4-position of the azepane ring introduces a strong conformational bias and metabolic shielding effect absent in the parent methylene (CH₂) azepane. While direct head-to-head comparative data for this specific compound are not publicly available, class-level evidence from the Enamine medicinal chemistry platform explicitly states that the difluoro moiety 'can cause van der Waals interactions, perhaps accounting for the observed boost in potency compared to methylene' and that 'geminal difluorosubstitution of azepane could be a key factor in ensuring both potency and metabolic stability of the compounds' [1]. In the broader HBV CAM series described by DeRatt et al., di-fluoro azepane-containing compounds exhibited 'exceptional potency, pharmacokinetic, and solubility properties' [2], establishing the 4,4-difluoroazepane core as a pharmacokinetically privileged scaffold relative to non-fluorinated seven-membered heterocycles.
| Evidence Dimension | Metabolic stability and potency enhancement conferred by gem-difluoro substitution |
|---|---|
| Target Compound Data | Contains 4,4-gem-difluoro motif (C-F₂-C) on the azepane ring |
| Comparator Or Baseline | Methylene (C-H₂) azepane analogs without fluorine substitution |
| Quantified Difference | Not quantified for this specific compound; class-level evidence indicates potency boost and enhanced metabolic stability from gem-difluoro substitution in azepane series |
| Conditions | Class-level inference from azepane medicinal chemistry platform and HBV CAM series |
Why This Matters
For procurement decisions, the gem-difluoro motif is a non-negotiable structural feature if the synthetic objective is to access metabolically resilient, conformationally biased azepane derivatives; replacement with a non-fluorinated analog would forfeit these class-demonstrated advantages.
- [1] Enamine Ltd. LinkedIn post: Geminal difluorosubstitution of azepane could be a key factor in ensuring both potency and metabolic stability of the compounds. October 12, 2023. View Source
- [2] DeRatt LG, Stoops B, Shaffer P, Lam AM, Espiritu C, Vogel R, Lau V, Flores OA, Kuduk SD. Di-fluoro azepane HBV capsid assembly modulators. Bioorganic & Medicinal Chemistry Letters, 2023, 129350. View Source
